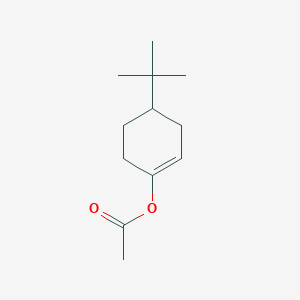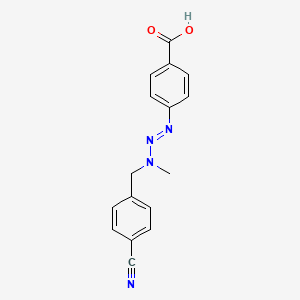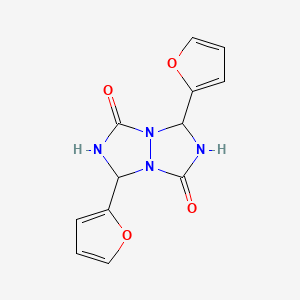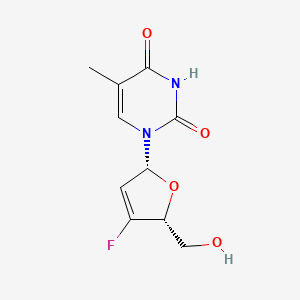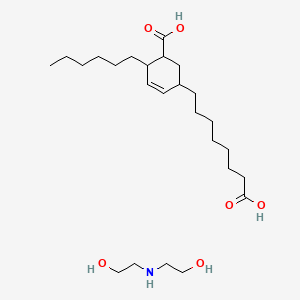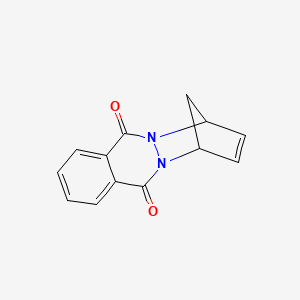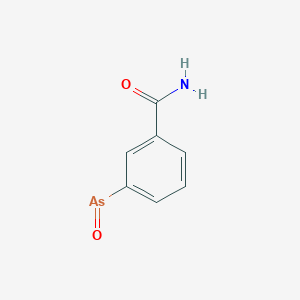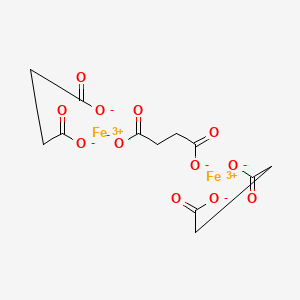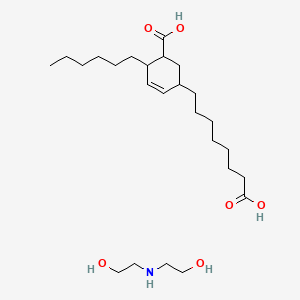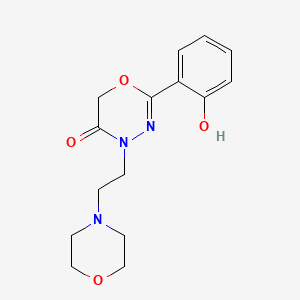
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one is a complex organic compound that belongs to the class of oxadiazines This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a morpholinyl ethyl group, and an oxadiazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of the hydroxyphenyl intermediate through a reaction between phenol and an appropriate halogenated compound under basic conditions.
Formation of the Morpholinyl Ethyl Intermediate: The next step involves the reaction of morpholine with an ethyl halide to form the morpholinyl ethyl intermediate.
Cyclization to Form the Oxadiazinone Ring: The final step involves the cyclization of the hydroxyphenyl and morpholinyl ethyl intermediates in the presence of a suitable cyclizing agent, such as phosphorus oxychloride, to form the oxadiazinone ring.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The oxadiazinone ring can be reduced to form corresponding amine derivatives.
Substitution: The morpholinyl ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted morpholinyl ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The morpholinyl ethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The oxadiazinone ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one can be compared with other similar compounds, such as:
2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the morpholinyl ethyl group, resulting in different solubility and bioavailability properties.
4-(2-(4-Morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the hydroxyphenyl group, resulting in different biological activities.
2-(2-Hydroxyphenyl)-4-(2-(4-piperidinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one: Contains a piperidinyl ethyl group instead of a morpholinyl ethyl group, resulting in different chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
53995-44-1 |
|---|---|
Molekularformel |
C15H19N3O4 |
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)-4-(2-morpholin-4-ylethyl)-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C15H19N3O4/c19-13-4-2-1-3-12(13)15-16-18(14(20)11-22-15)6-5-17-7-9-21-10-8-17/h1-4,19H,5-11H2 |
InChI-Schlüssel |
RZAGCMQRLKRABV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C(=O)COC(=N2)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
